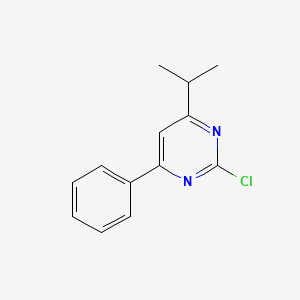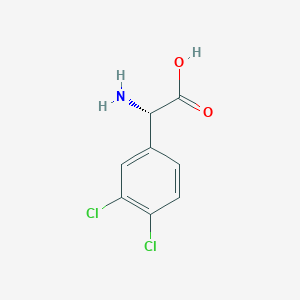
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an amino group attached to the alpha carbon, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-(3,4-dichlorophenyl)acrylic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified using techniques such as crystallization or chromatography to ensure the desired enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with the target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenyl ring structure but different functional groups.
3,4-Dichlorophenylacetic acid: Another compound with a similar phenyl ring structure but lacking the amino group.
Uniqueness
(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid groups. This combination of features makes it a versatile molecule for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H7Cl2NO2 |
|---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3,4-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
NHRIRGQUPAYPDT-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


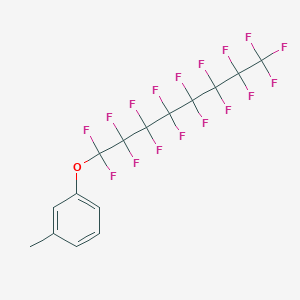
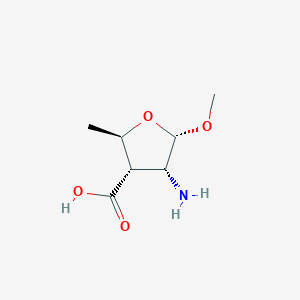
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
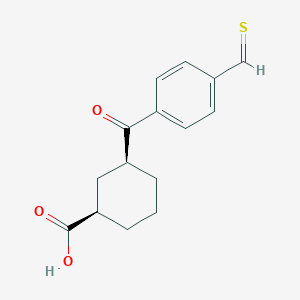
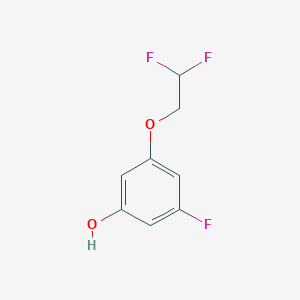


![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
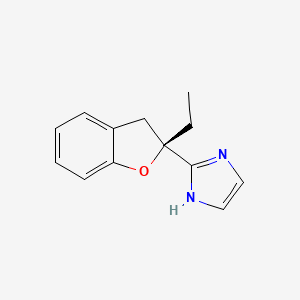
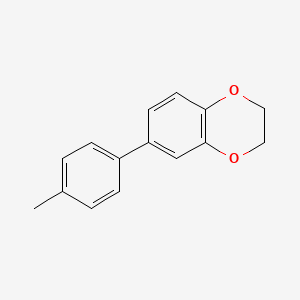

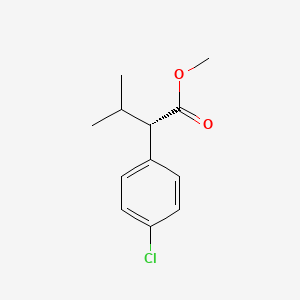
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
